Cyclohexane-d12
Overview
Description
Mechanism of Action
Target of Action
Cyclohexane-d12 is a deuterated version of cyclohexane . It is primarily used as a solvent in nuclear magnetic resonance (NMR) studies . Therefore, its primary targets are the molecules being studied in these NMR experiments.
Mode of Action
In NMR studies, this compound interacts with the molecules under study by providing a deuterated environment that allows for the clear observation of the molecules’ behaviors . The deuterium atoms in this compound replace the hydrogen atoms in regular cyclohexane, which results in different magnetic properties that are useful in NMR studies .
Pharmacokinetics
It is primarily used in laboratory settings for NMR studies . .
Result of Action
The primary result of this compound’s action is the facilitation of NMR studies. By providing a deuterated environment, it allows for the clear observation of the behaviors of other molecules, contributing to our understanding of these molecules’ structures and functions .
Action Environment
The efficacy and stability of this compound as a solvent in NMR studies can be influenced by various environmental factors. For example, temperature can affect the physical and chemical properties of this compound, potentially influencing its effectiveness as a solvent . Therefore, it is crucial to control the environmental conditions during NMR studies to ensure accurate and reliable results.
Biochemical Analysis
Biochemical Properties
Cyclohexane-d12 plays a significant role in biochemical reactions, particularly in studies involving NMR spectroscopy. It interacts with various enzymes, proteins, and other biomolecules by serving as a non-reactive solvent that provides a stable environment for observing molecular interactions. This compound does not participate directly in biochemical reactions but facilitates the study of these reactions by providing a clear and interference-free medium .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its use as a solvent in NMR studies. This compound does not significantly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Its primary role is to provide a stable and inert environment for the observation of cellular processes without interfering with the biological activities being studied .
Molecular Mechanism
At the molecular level, this compound exerts its effects by serving as a solvent that does not interact with the biomolecules under study. It does not bind to enzymes or proteins, nor does it inhibit or activate any biochemical pathways. The deuterium atoms in this compound provide a unique advantage in NMR spectroscopy by reducing background noise and enhancing the clarity of the spectra obtained .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known for its stability over time. It does not degrade easily and maintains its chemical integrity under various experimental conditions. Long-term studies have shown that this compound remains stable and does not produce any adverse effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
This compound is typically used in controlled dosages in animal models for NMR studies. The effects of this compound vary with different dosages, but it is generally considered non-toxic at the concentrations used in these studies. High doses of this compound have not been associated with any significant toxic or adverse effects in animal models .
Metabolic Pathways
This compound is not metabolized by the body and does not participate in any metabolic pathways. Its deuterium atoms make it resistant to enzymatic degradation, allowing it to remain intact during biochemical studies. This property makes this compound an ideal solvent for NMR spectroscopy, as it does not interfere with the metabolic processes being observed .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed passively. It does not interact with specific transporters or binding proteins and does not accumulate in any particular cellular compartments. Its distribution is uniform, providing a consistent environment for NMR studies .
Subcellular Localization
This compound does not have specific subcellular localization and does not affect the activity or function of cellular organelles. It remains evenly distributed within the cellular environment, ensuring that it does not interfere with the biological processes being studied. This compound does not undergo any post-translational modifications or targeting signals that would direct it to specific compartments .
Preparation Methods
Cyclohexane-d12 can be synthesized through the reaction of benzene-d6 with deuterium gas. The reaction typically occurs under high pressure and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium atoms . Industrial production methods involve similar processes but on a larger scale, ensuring high isotopic purity and yield .
Chemical Reactions Analysis
Scientific Research Applications
Cyclohexane-d12 is widely used in scientific research, particularly in:
Comparison with Similar Compounds
Cyclohexane-d12 is unique due to its complete deuteration, which distinguishes it from other similar compounds such as:
Cyclohexane: The non-deuterated form, which produces signals in proton NMR, making it less suitable as an NMR solvent.
Cyclohexane-d6: Partially deuterated cyclohexane with only six deuterium atoms, offering less deuterium signal suppression compared to this compound.
Cyclohexanol-d12: A deuterated alcohol derivative of cyclohexane, used in different applications due to its hydroxyl group.
This compound’s high deuterium content and purity make it a preferred choice for NMR spectroscopy and other scientific research applications .
Biological Activity
Cyclohexane-d12, a deuterated form of cyclohexane, is primarily utilized in scientific research, particularly in NMR spectroscopy, due to its unique properties as a solvent. This article explores the biological activity of this compound, focusing on its biochemical interactions, pharmacokinetics, and applications in various fields.
Overview of this compound
This compound (CAS Number: 1735-17-7) is a stable organic compound characterized by its twelve deuterium atoms replacing hydrogen atoms in the cyclohexane structure. This substitution enhances its utility in NMR studies by providing a non-reactive environment that minimizes background signals.
Target of Action
This compound does not directly participate in biochemical reactions. Instead, it serves as an inert solvent that facilitates the study of other biomolecules by providing a clear medium for observation during NMR experiments.
Mode of Action
The primary function of this compound in biological studies is to create a deuterated environment that allows for clearer observation of molecular behaviors without interference from hydrogen signals. This property is crucial for accurately analyzing the structures and dynamics of various compounds under investigation.
Pharmacokinetics
This compound is not metabolized within biological systems and does not engage in metabolic pathways. Its deuterium atoms provide resistance to enzymatic degradation, allowing it to remain intact during studies. The compound is distributed passively within cells and tissues without specific transport mechanisms.
Cellular Effects
As a solvent, this compound does not significantly alter cellular functions or metabolic processes. Its role is primarily supportive, ensuring that biological activities can be observed without interference from the solvent itself.
Dosage Effects
In laboratory settings, this compound is typically administered in controlled dosages. Studies indicate that it is non-toxic at concentrations commonly used in research, with no significant adverse effects reported in animal models.
Applications in Research
This compound has diverse applications across various scientific fields:
- NMR Spectroscopy : It is widely used as a solvent in NMR studies due to its ability to provide a deuterium signal-free environment. This characteristic allows researchers to analyze other compounds more effectively.
- Biological Studies : The compound aids in tracing metabolic pathways involving deuterium-labeled compounds, enhancing the understanding of biological processes.
- Drug Development : It plays a role in pharmacokinetic studies by tracking the distribution and metabolism of deuterium-labeled drugs.
- Analytical Techniques : this compound serves as a standard for analytical techniques due to its stable properties and inertness.
Case Studies and Research Findings
Several studies have highlighted the effectiveness and utility of this compound:
- NMR Studies : Research utilizing this compound has demonstrated its effectiveness in observing molecular interactions without interference from hydrogen signals. This has been particularly beneficial in studying complex biomolecular systems.
- Behavioral Studies : A study indicated that exposure to cyclohexane (not specifically d12) resulted in behavioral deficits associated with astrogliosis and microglial reactivity in mice. While this highlights potential neurotoxic effects of cyclohexane, it underscores the importance of using deuterated forms like this compound to minimize such risks during research .
- Synthesis Applications : Research has shown that compounds synthesized using cyclohexan-1,4-dione exhibit significant biological activity against viral enzymes, suggesting potential indirect benefits from utilizing cyclohexane derivatives in drug development .
Summary Table of Biological Activity
Property | Description |
---|---|
Chemical Structure | Deuterated cycloalkane (C6H12D12) |
Primary Use | Solvent for NMR spectroscopy |
Metabolism | Not metabolized; remains intact during studies |
Toxicity | Generally non-toxic at research concentrations |
Applications | NMR spectroscopy, drug development, metabolic tracing |
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriocyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTMQSROBMDMFD-LBTWDOQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169624 | |
Record name | (2H12)Cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | Cyclohexane-d12 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13653 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1735-17-7 | |
Record name | Cyclohexane-d12 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1735-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H12)Cyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H12)Cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2H12]cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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